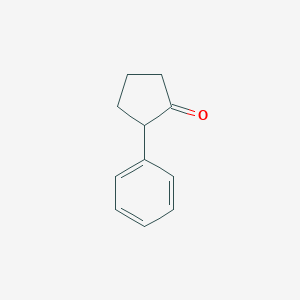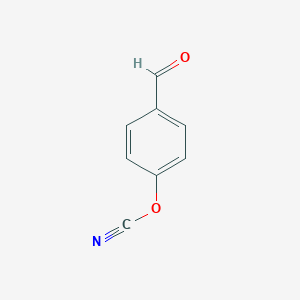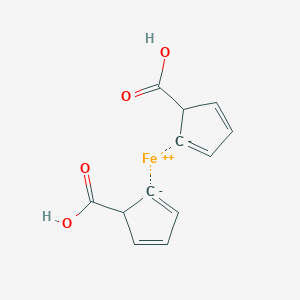
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)” is a compound that can be purchased from various chemical suppliers12. However, detailed descriptions of this specific compound are not readily available in the literature.
Synthesis Analysis
The synthesis of cyclopenta-2,4-diene compounds has been studied34. For example, temperature-dependent dynamic processes of cyclopenta-2,4-dien-1-yltrimethylsilane are investigated by DFT computations3. However, specific synthesis methods for “Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)” are not found in the literature.
Molecular Structure Analysis
The molecular structure of cyclopenta-2,4-diene compounds has been analyzed35678. However, specific structural analysis for “Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)” is not found in the literature.
Chemical Reactions Analysis
Cyclopenta-2,4-diene compounds are known to undergo various chemical reactions39. For instance, they can participate in Diels–Alder reactions35. However, specific chemical reactions involving “Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)” are not found in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of cyclopenta-2,4-diene compounds have been analyzed108. However, specific properties for “Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)” are not found in the literature.
Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to cyclopenta-2,4-diene-1-carboxylic acid, are known for their flexibility and usage as precursors for various industrial chemicals. They can be produced fermentatively using engineered microbes like Escherichia coli and Saccharomyces cerevisiae. However, these acids can inhibit microbial growth at concentrations lower than desired for industrial yields, primarily due to their impact on cell membrane integrity and internal pH reduction. This understanding aids in metabolic engineering strategies to enhance microbial tolerance and robustness for improved industrial performance (Jarboe et al., 2013).
Cycloaddition Reactions
Cyclopenta-2,4-diene-1-carboxylic acid; iron(2+) can potentially participate in [4+3] cycloaddition reactions, a powerful method in organic chemistry for constructing cyclic structures. These reactions are particularly valuable for synthesizing seven-membered ring systems, which are significant substructures in many natural products. The process, similar to the Diels-Alder reaction, involves a combination of a 1,3-diene and an allyl or oxyallyl cation, facilitating the rapid access to functionalized carbocycles. This methodology has seen considerable development for the synthesis of natural products and demonstrates the versatile application of cyclopentadienyl-based structures in synthetic organic chemistry (Rigby & Pigge, 1998).
Safety And Hazards
The safety and hazards associated with cyclopenta-2,4-diene compounds are not readily available in the literature. It’s always recommended to handle chemical compounds with appropriate safety measures.
Orientations Futures
The future directions for the study of cyclopenta-2,4-diene compounds could include further investigations into their synthesis, structure, chemical reactions, mechanism of action, and properties. However, specific future directions for “Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)” are not found in the literature.
Please note that this analysis is based on the available information and may not be comprehensive due to the limited data on “Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)”.
Propriétés
IUPAC Name |
cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-3,5H,(H,7,8);/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESGGFICWDAAFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC([C-]=C1)C(=O)O.C1=CC([C-]=C1)C(=O)O.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FeO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) | |
CAS RN |
1293-87-4 |
Source


|
| Record name | 1,1'-Ferrocenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001293874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

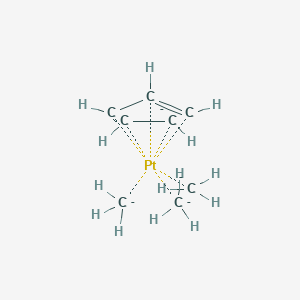
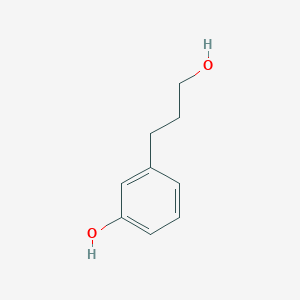
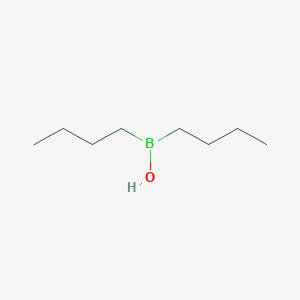
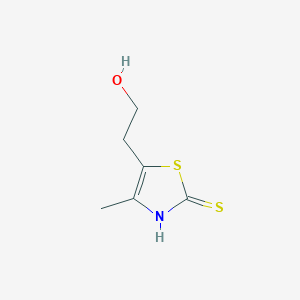
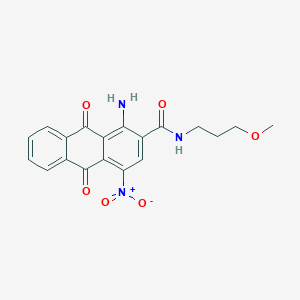
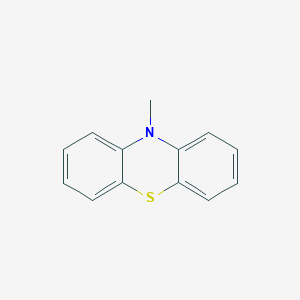
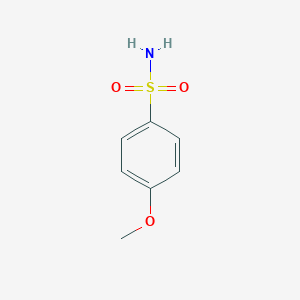
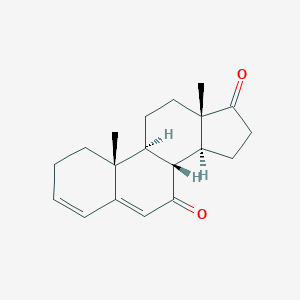
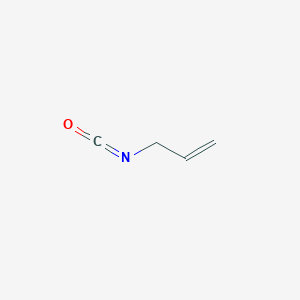
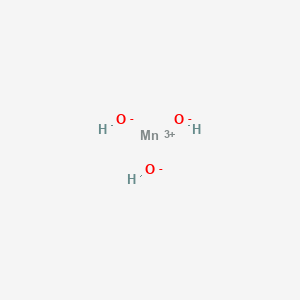
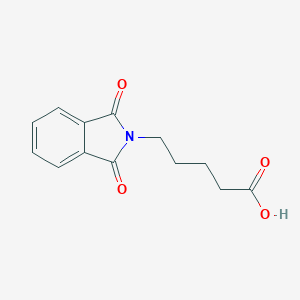
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
